molecular formula C20H22N2O2 B11179994 N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide

Cat. No.: B11179994
M. Wt: 322.4 g/mol
InChI Key: VEDDCERSOBHEMW-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

The synthesis of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide typically involves the coupling of an indole derivative with a phenylpropanamide moiety. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as methanol or dichloromethane.

Chemical Reactions Analysis

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitrating agents can be used to introduce substituents at specific positions on the indole ring.

Scientific Research Applications

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of the indole and phenylpropanamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C20H22N2O2/c1-24-17-8-9-18-16(14-22-19(18)13-17)11-12-21-20(23)10-7-15-5-3-2-4-6-15/h2-6,8-9,13-14,22H,7,10-12H2,1H3,(H,21,23)

InChI Key

VEDDCERSOBHEMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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